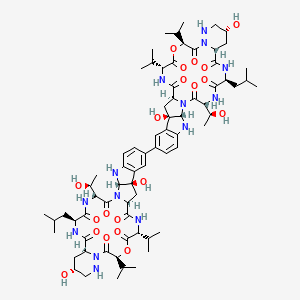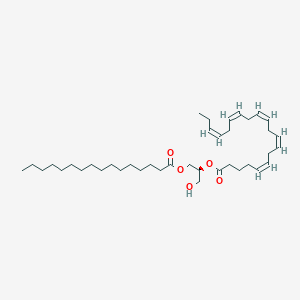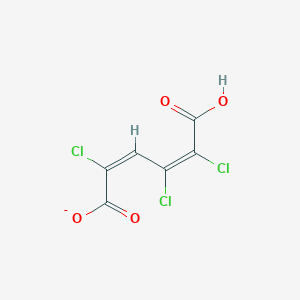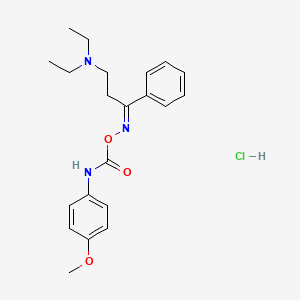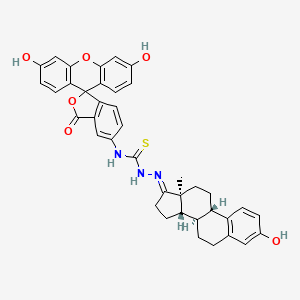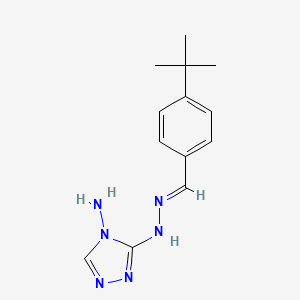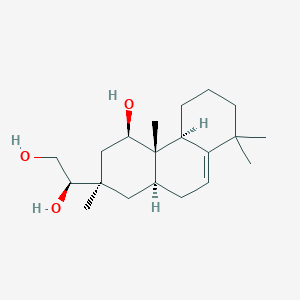
Lagascatriol
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Lagascatriol is a natural product found in Sideritis, Sideritis incana, and Sideritis leucantha with data available.
Applications De Recherche Scientifique
Neuroprotective Potential in Oxidative Stress
Lagascatriol, a diterpenoid found in Sideritis species, has shown promise in protecting against oxidative stress. González-Burgos, Carretero, and Gómez-Serranillos (2012) demonstrated that lagascatriol can increase cell viability, reduce intracellular ROS production, and enhance antioxidant defense in a model of hydrogen peroxide-induced oxidative stress in U373-MG cells. This suggests its potential in preventing neurodegenerative diseases linked to oxidative stress (González-Burgos et al., 2012).
Blood-Brain Barrier Permeability
Research by the same group in 2013 examined the blood-brain barrier permeability of lagascatriol among other diterpenes. They found that lagascatriol was effectively taken up and transported across in vitro blood-brain barrier models. This indicates its potential for delivering neuroprotective compounds to the brain (González-Burgos et al., 2013).
Effects on Macrophage Eicosanoid Biosynthesis
In a study focusing on the effects of diterpenes on macrophage eicosanoid biosynthesis, lagascatriol showed significant impact on the COX-1 pathway of PGE2 release and inhibition of LTC4 release in stimulated peritoneal macrophages. This research highlights lagascatriol's potential role in modulating inflammatory responses (de Las Heras et al., 2001).
Propriétés
Nom du produit |
Lagascatriol |
|---|---|
Formule moléculaire |
C20H34O3 |
Poids moléculaire |
322.5 g/mol |
Nom IUPAC |
(1R)-1-[(2R,4R,4aS,4bS,10aS)-4-hydroxy-2,4a,8,8-tetramethyl-3,4,4b,5,6,7,10,10a-octahydro-1H-phenanthren-2-yl]ethane-1,2-diol |
InChI |
InChI=1S/C20H34O3/c1-18(2)9-5-6-15-14(18)8-7-13-10-19(3,17(23)12-21)11-16(22)20(13,15)4/h8,13,15-17,21-23H,5-7,9-12H2,1-4H3/t13-,15-,16+,17-,19+,20-/m0/s1 |
Clé InChI |
KZDCDGQWLAGDOY-FUALLXEGSA-N |
SMILES isomérique |
C[C@]1(C[C@@H]2CC=C3[C@@H]([C@]2([C@@H](C1)O)C)CCCC3(C)C)[C@H](CO)O |
SMILES canonique |
CC1(CCCC2C1=CCC3C2(C(CC(C3)(C)C(CO)O)O)C)C |
Synonymes |
lagascatriol |
Origine du produit |
United States |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.



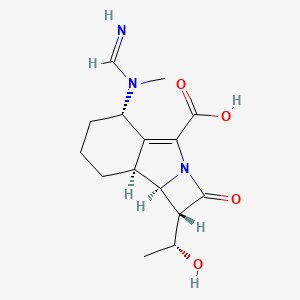
![(2R,3R,7S,7aR)-3-Hydroxy-7-methyl-2-[(1E)-1-propen-1-yl]-2,3,7,7a-tetrahydro-5H-furo[3,4-b]pyran-5-one](/img/structure/B1244348.png)
![7-chloro-3-methyl-1H-pyrrolo[3,2-c]quinoline-4-carboxylic acid](/img/structure/B1244349.png)
![(2E,4E,7E,9S)-10-[(4S,4aS,6R,8S,8aR)-4-[[(2S)-2-hydroxy-2-[(2R,5R,6R)-2-methoxy-5,6-dimethyl-4-methylideneoxan-2-yl]acetyl]amino]-8-methoxy-7,7-dimethyl-4a,6,8,8a-tetrahydro-4H-pyrano[3,2-d][1,3]dioxin-6-yl]-9-methoxydeca-2,4,7-trienoic acid](/img/structure/B1244351.png)

![4-[[2-(2-Acetylsulfanylethyl)-4,6,7-trimethyl-2,3-dihydro-1-benzofuran-5-yl]oxy]-4-oxobutanoic acid](/img/structure/B1244354.png)

![(1S,3R,4R,6Z,7S,8S,10R,11R,13Z,14S)-3,10-dihydroxy-6,13-bis[(2E,4E)-1-hydroxyhexa-2,4-dienylidene]-1,4,8,11-tetramethyl-2,9-dioxapentacyclo[8.4.0.03,8.04,14.07,11]tetradecane-5,12-dione](/img/structure/B1244357.png)
